(3-Boc-amino-4-methylphenyl)boronic acid
Description
General Overview of Boronic Acid Chemistry
Boronic acids are organoboron compounds characterized by a C–B bond and two hydroxyl groups, with the general formula R–B(OH)₂. First synthesized in 1860, these compounds are typically stable, crystalline solids with low toxicity. mdpi.com Their chemistry is dominated by the Lewis acidic nature of the boron atom, which allows them to readily interact with nucleophiles. researchgate.net This property facilitates a range of chemical transformations, most notably the formation of boronate esters upon reaction with diols. Boronic acids and their derivatives are widely used as building blocks and synthetic intermediates due to their versatile reactivity and stability. mdpi.com
Significance of Arylboronic Acids as Synthetic Intermediates
The prominence of arylboronic acids surged with the advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. libretexts.orgrsc.org This reaction forges a carbon-carbon bond between an organoboron compound and an organic halide or triflate, proving exceptionally effective for creating biaryl structures, which are common motifs in pharmaceuticals and functional materials. libretexts.org The Suzuki-Miyaura reaction is valued for its mild conditions, high functional group tolerance, and the use of generally stable and environmentally benign boronic acid reagents. rsc.orgyoutube.com This has made arylboronic acids one of the most important classes of intermediates in contemporary organic synthesis. mdpi.com
Contextualizing Aminoarylboronic Acids in Advanced Organic Synthesis
Aminoarylboronic acids are a specialized subclass that incorporates one or more amino groups on the aromatic ring. This functionalization introduces a site for further chemical modification and influences the electronic properties of the molecule. These compounds are crucial for synthesizing nitrogen-containing heterocycles and complex molecules with specific biological activities. scholaris.ca In some contexts, aminoarylboronic acids can also act as catalysts, for instance, in the activation of carboxylic acids for amidation reactions. kyoto-u.ac.jpjst.go.jp
Research Focus on (3-Boc-amino-4-methylphenyl)boronic acid
This compound is a highly functionalized arylboronic acid that has garnered attention as a versatile building block in targeted synthesis. Its structure combines the reactive boronic acid group with a strategically protected amine and a methyl group, each contributing to its specific utility.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 850568-81-9 chemicalbook.comsynblock.com |
| Molecular Formula | C₁₂H₁₈BNO₄ chemicalbook.comsynblock.com |
| Molecular Weight | 251.09 g/mol chemicalbook.com |
| Appearance | White to off-white solid chemicalbook.com |
The investigation of substituted aminoarylboronic acids like this compound is driven by the need for precisely tailored synthetic intermediates. The key features of this molecule are:
The Boronic Acid Group : This is the primary reactive site for cross-coupling reactions.
The Amino Group : The presence of the nitrogen atom is often essential for the biological activity or material properties of the final product.
The Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group that masks the reactivity of the amine. wikipedia.orgtotal-synthesis.com This prevents the amine from participating in unwanted side reactions during synthesis and can be removed under mild acidic conditions when desired. jk-sci.com
The Methyl Group and Substitution Pattern : The relative positions of the boronic acid, the Boc-amino group, and the methyl group on the phenyl ring are fixed. This specific substitution pattern (1-boronic acid, 3-amino, 4-methyl) provides steric and electronic properties that guide its reactivity and define the geometry of the final product.
The primary application of this compound in academic and industrial research is as a key intermediate in the synthesis of complex organic molecules, predominantly via the Suzuki-Miyaura cross-coupling reaction. libretexts.org Researchers utilize this compound to introduce the 3-amino-4-methylphenyl moiety into a target structure, which is often a scaffold for a potential pharmaceutical agent or a functional material.
The typical research workflow involves coupling this compound with various aryl or heteroaryl halides or triflates. The Boc group ensures that the coupling proceeds cleanly at the boronic acid site. Subsequent deprotection of the amine allows for further functionalization, such as amide bond formation or alkylation, enabling the rapid diversification of molecular structures. This strategy is central to the construction of libraries of compounds for drug discovery and development.
Table 2: Illustrative Suzuki-Miyaura Coupling Reaction
| Component | Role | Example |
|---|---|---|
| Arylboronic Acid | Nucleophilic Partner | This compound |
| Organic Halide | Electrophilic Partner | Aryl Bromide (e.g., Bromobenzene) |
| Catalyst | Facilitates C-C bond formation | Palladium complex (e.g., Pd(PPh₃)₄) |
| Base | Activates the boronic acid | Aqueous Na₂CO₃ or K₂CO₃ organic-synthesis.com |
| Solvent | Reaction Medium | Toluene, Dioxane, or DMF organic-synthesis.com |
| Product | Coupled Biaryl Structure | N-Boc-4'-methyl-[1,1'-biphenyl]-3-amine |
Properties
IUPAC Name |
[4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4/c1-8-5-6-9(13(16)17)7-10(8)14-11(15)18-12(2,3)4/h5-7,16-17H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPLVISWFCBMCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)NC(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Insights of 3 Boc Amino 4 Methylphenyl Boronic Acid and Arylboronic Acids
Fundamental Reactivity of Arylboronic Acids
The chemical behavior of arylboronic acids is primarily governed by the electron-deficient nature of the boron atom. This intrinsic property dictates their Lewis acidity and their ability to engage in reversible covalent interactions.
Lewis Acidity and Formation of Boronate Species
Arylboronic acids function as Lewis acids because the boron atom possesses an empty p-orbital and is sp2 hybridized, resulting in only six valence electrons. musechem.com This electron deficiency allows them to readily accept a pair of electrons from Lewis bases, such as hydroxide ions. In aqueous solutions, boronic acids exist in equilibrium with their corresponding tetrahedral boronate anions. ru.nlnih.gov The pKa of a typical boronic acid is around 9, but upon forming these tetrahedral boronate complexes, the pKa value can decrease to approximately 7. wikipedia.org
The acidity of arylboronic acids is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups tend to increase the Lewis acidity and lower the pKa value, whereas electron-donating groups have the opposite effect, decreasing the acidity and increasing the pKa. nih.gov This tunable acidity is a key factor in their chemical reactivity and applications.
| Property | Description |
| Hybridization of Boron | sp2 |
| Key Feature | Electron-deficient boron atom with an empty p-orbital. musechem.com |
| Behavior | Acts as a Lewis acid. nih.govwikipedia.orgnih.gov |
| Reaction with Lewis Bases | Forms tetrahedral boronate species. musechem.comru.nl |
| Typical pKa | ~9 (can be lowered upon complex formation). wikipedia.org |
| Substituent Effects | Electron-withdrawing groups increase acidity; electron-donating groups decrease it. nih.gov |
Reversible Covalent Interactions with Diols and Other Nucleophiles
A hallmark of boronic acid chemistry is their ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities, such as sugars and other polyols. wikipedia.orgresearchgate.net This reaction yields cyclic boronate esters, which are typically five- or six-membered rings. researchgate.netbath.ac.ukacs.org The formation of these esters is rapid and reversible, with the stability of the complex being sensitive to factors like pH, the structure of the diol, and the nature of the boronic acid. researchgate.netnih.gov
This dynamic covalent chemistry is the foundation for various applications, including the development of sensors for saccharide detection, self-healing hydrogels, and drug delivery systems. nih.govrsc.org The reversible nature of the boronate ester bond allows these materials and systems to respond to external stimuli like changes in pH or the presence of competing diols. bath.ac.ukacs.orgrsc.org Beyond diols, boronic acids can also interact with other nucleophiles like amino acids and hydroxamic acids to form reversible complexes. wikipedia.org
Detailed Mechanistic Pathways in Cross-Coupling Reactions
(3-Boc-amino-4-methylphenyl)boronic acid and other arylboronic acids are most famously utilized as coupling partners in transition metal-catalyzed reactions that forge new bonds with high efficiency and selectivity.
Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura coupling is a cornerstone of synthetic chemistry, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. musechem.comyonedalabs.com The generally accepted catalytic cycle involves three fundamental steps:
Oxidative Addition : The cycle begins with the oxidative addition of an aryl or vinyl halide to a coordinatively unsaturated Pd(0) species. This step forms a new Pd(II) complex. musechem.comlibretexts.orgchemrxiv.org
Transmetalation : In this key step, the organic group from the boronic acid is transferred to the palladium(II) center. This process is typically facilitated by a base, which activates the boronic acid by converting it into a more nucleophilic boronate species. yonedalabs.comlibretexts.org
Reductive Elimination : The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired C-C bond in the product molecule. This step also regenerates the catalytically active Pd(0) species, allowing the cycle to continue. musechem.comyonedalabs.comlibretexts.org
| Step | Description | Catalyst State Change |
| Oxidative Addition | The palladium catalyst inserts into the carbon-halide bond of the organohalide. libretexts.orgwikipedia.org | Pd(0) → Pd(II) |
| Transmetalation | The organic group from the boronic acid replaces the halide on the palladium complex. yonedalabs.comlibretexts.org | Pd(II) → Pd(II) |
| Reductive Elimination | The two organic groups couple and are released from the palladium, forming the final product. musechem.comlibretexts.org | Pd(II) → Pd(0) |
Copper-Mediated Carbon-Heteroatom Bond Formation (e.g., Chan-Lam)
The Chan-Lam coupling reaction provides a powerful method for forming carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds. alfa-chemistry.comorganic-chemistry.org It typically involves the reaction of an arylboronic acid with an amine, alcohol, or thiol, mediated by a copper catalyst, often Cu(OAc)2. organic-chemistry.orgwikipedia.org Unlike many palladium-catalyzed reactions, Chan-Lam couplings can often be performed under mild conditions, open to the air, and at room temperature. alfa-chemistry.comwikipedia.org
The proposed mechanism involves a Cu(II)/Cu(III) catalytic cycle:
A copper(II) salt coordinates with the amine or alcohol substrate. alfa-chemistry.com
Transmetalation occurs, where the aryl group from the boronic acid is transferred to the copper center. nrochemistry.com
The resulting Cu(II) intermediate is oxidized to a transient Cu(III) species, often by oxygen from the air. organic-chemistry.orgnrochemistry.com
Reductive elimination from the Cu(III) complex forges the new carbon-heteroatom bond and releases the product, regenerating a Cu(I) species. wikipedia.orgnrochemistry.com
The Cu(I) is then re-oxidized to Cu(II) to complete the catalytic cycle. nrochemistry.com
Oxidative Heck Coupling Reactions
The oxidative Heck reaction is a variation of the classic Mizoroki-Heck reaction. Instead of coupling an alkene with an organohalide using a Pd(0) catalyst, the oxidative Heck reaction couples an alkene with an organoboronic acid using a Pd(II) catalyst. rsc.orghw.ac.uk
The catalytic cycle differs significantly from the Suzuki coupling:
Transmetalation : The cycle initiates with the transmetalation of the aryl group from the boronic acid to the Pd(II) catalyst. hw.ac.uk
Migratory Insertion : The alkene then coordinates to the aryl-palladium(II) complex and undergoes migratory insertion into the Pd-C bond. rsc.org
β-Hydride Elimination : A hydrogen atom from the alkyl chain is eliminated, forming the substituted alkene product and a palladium(II)-hydride species. rsc.org
Catalyst Regeneration : The Pd(II) catalyst must be regenerated from the resulting intermediate. In many protocols, this requires an external oxidant to reoxidize Pd(0) that may form, though newer methods have been developed that operate without the need for external oxidants. acs.orgresearchgate.net
This reaction circumvents the need for organohalides, using more accessible and stable boronic acids as the aryl source. acs.org
Computational Studies on Reaction Mechanisms and Transition States
Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate mechanisms of reactions involving arylboronic acids, such as the Suzuki-Miyaura cross-coupling reaction. rsc.orgacs.orgrsc.org These theoretical approaches provide a detailed understanding of the entire catalytic cycle, including the characterization of intermediates and transition states for key steps: oxidative addition, transmetalation, and reductive elimination. acs.orgnih.gov
The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for forming C-C bonds, involves a complex interplay of various species. nih.gov DFT calculations have refined the understanding of this mechanism by modeling the reaction pathway, often starting from the catalyst and separate reactants to the final cross-coupled product and catalyst regeneration. acs.orgiciq.org Such studies consider different potential mechanisms, accounting for factors like the number of phosphine ligands on the palladium center and the cis or trans geometry around the metal. acs.orgiciq.org
A critical step in the catalytic cycle is transmetalation, where the organic moiety is transferred from the boron atom to the palladium center. Computational models have explored the dependence of this step's reactivity on the nature of the boronic acid species, for instance, comparing boronic acids (RB(OH)₂) with trifluoroborate salts (RBF₃⁻). rsc.org For the reaction to proceed, a base is typically required to activate the boronic acid, forming a more nucleophilic boronate species. DFT studies have investigated the energetics of these pre-transmetalation intermediates, showing that bottlenecks related to oxidative addition and transmetalation can be close in energy. rsc.orgrsc.org
Recent computational work has focused on achieving more quantitative predictions of reaction rates. rsc.org For example, calculations have been benchmarked against experimental data for pre-transmetalation intermediates that feature a Pd-O-B linkage, providing a valuable test of theoretical accuracy. rsc.orgrsc.org These integrated computational studies help rationalize experimental observations, such as the influence of ligands and substituents on reaction efficiency, and guide the development of more effective catalytic systems. rsc.orgnih.gov
| Catalytic Step | Description | Computational Insights | References |
|---|---|---|---|
| Oxidative Addition | The palladium(0) catalyst reacts with the aryl halide. | Often the turnover-limiting step; the energy barrier is affected by ligand coordination and the nature of the halide. | nih.gov |
| Transmetalation | Transfer of the aryl group from the boronic acid (as a boronate) to the palladium(II) complex. | A crucial step involving Pd-O-B intermediates; its rate is influenced by the base, solvent, and boronic acid substituents. | rsc.orgnih.gov |
| Reductive Elimination | The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. | Energetics are influenced by the steric and electronic properties of the ligands and the coupled groups. | acs.org |
Influence of the Boc-amino and Methyl Substituents on Arylboronic Acid Reactivity
The reactivity of an arylboronic acid in cross-coupling reactions is significantly modulated by the electronic and steric properties of the substituents on the aromatic ring. In the case of this compound, the tert-butoxycarbonyl (Boc)-amino group and the methyl group exert distinct influences.
Steric effects also play a crucial role. rsc.org The methyl group in the ortho position to the boronic acid can introduce some steric hindrance, but the meta and para substitution in this compound places the substituents away from the reaction center, minimizing direct steric clash during the approach to the palladium complex. However, bulky ligands on the palladium catalyst can interact with the arylboronic acid's substituents, and a subtle interplay of steric and electronic factors often controls reaction outcomes. rsc.orgresearchgate.net For instance, previous studies on related systems have shown that increased steric bulk on supporting phosphine ligands can raise the energy barrier for transmetalation. nih.gov
The combination of these substituent effects is summarized in the table below.
| Substituent | Position | Electronic Effect | Steric Effect | Expected Impact on Suzuki-Miyaura Coupling |
|---|---|---|---|---|
| Boc-amino | 3- (meta) | Moderately electron-donating (overall) | Moderate; positioned away from the boronic acid group | Generally favorable for the reaction. nih.gov |
| Methyl | 4- (para) | Electron-donating (hyperconjugation) | Minimal; positioned away from the boronic acid group | Favorable for the reaction. nih.gov |
Stability of Arylboronic Acids in Diverse Chemical Environments
Arylboronic acids, despite their utility, are susceptible to degradation under various conditions, which can impact reaction efficiency and product purity. The primary degradation pathways are oxidation and protodeboronation.
One of the significant limitations of boronic acids, especially in biological applications, is their oxidative instability. pnas.orgnih.gov The boron-carbon bond is susceptible to cleavage by reactive oxygen species (ROS), such as hydrogen peroxide. pnas.orgresearchgate.net This process, known as oxidative deboronation, converts the boronic acid into the corresponding alcohol (a phenol in the case of arylboronic acids) and boric acid. pnas.org
The mechanism for oxidative deboronation is thought to involve the attack of a nucleophilic oxidant on the empty p-orbital of the trigonal boronic acid or the boron center of the tetrahedral boronate. pnas.org This is followed by the migration of the aryl group from the boron to the oxygen atom, leading to a labile borate (B1201080) ester that rapidly hydrolyzes. pnas.org The rate-limiting step in this process is the carbon-to-oxygen migration. pnas.orgresearchgate.net Computational analyses have shown that this step involves the development of a p-orbital on the boron atom in the transition state. pnas.orgnih.gov Strategies to enhance oxidative stability often focus on diminishing the electron density on the boron atom, thereby destabilizing this transition state. pnas.orgnih.gov For instance, installing an intramolecular coordinating group, like a pendant carboxyl group to form a boralactone, has been shown to increase oxidative stability by several orders of magnitude. pnas.orgnih.gov
Studies on peptide boronic acids have confirmed that the primary degradation pathway in the presence of hydrogen peroxide is the cleavage of the boronic acid group to yield an alcohol, with the reaction often retaining the original stereochemistry. semanticscholar.orgnih.gov
In aqueous environments, another critical degradation pathway for arylboronic acids is protodeboronation (also called protodeborylation), where the boron-carbon bond is cleaved by a proton source to yield the corresponding arene. digitellinc.comacs.org The stability of arylboronic acids in aqueous solution is highly dependent on pH. acs.orgnih.gov
The rate of protodeboronation is influenced by the speciation of the boronic acid. At physiological pH, boronic acids exist in equilibrium between the neutral, trigonal form (ArB(OH)₂) and the anionic, tetrahedral boronate form (ArB(OH)₃⁻). nih.gov It has been found that protodeboronation can occur via the arylboronate anion, but not readily via the neutral arylboronic acid. andersonsprocesssolutions.com The reaction kinetics often show a complex dependence on pH, with studies revealing different mechanistic regimes. acs.orgnih.gov For many simple arylboronic acids, the rate of protodeboronation is slowest around pH 5 and increases under more acidic or basic conditions. andersonsprocesssolutions.com
Substituents on the aryl ring also significantly affect stability. acs.orgnih.gov Electron-withdrawing groups can increase the acidity of the boronic acid (lower pKa), favoring the formation of the more reactive boronate anion and potentially accelerating protodeboronation. nih.gov Conversely, sterically hindered and electron-rich arylboronates are also known to be particularly prone to deboronation. andersonsprocesssolutions.com The presence of basic nitrogen atoms within the structure, as seen in heteroaromatic boronic acids, can lead to complex pH-rate profiles due to the involvement of zwitterionic and cationic species in the degradation pathways. acs.orgnih.gov
In biological contexts, the instability is a major hurdle. The oxidative degradation by endogenous ROS is a primary concern, limiting the utility of simple boronic acids. researchgate.net This metabolic instability necessitates the design of more robust boronic acid derivatives for pharmaceutical applications. digitellinc.com
| Factor | Influence on Stability | Relevant Degradation Pathway(s) | References |
|---|---|---|---|
| Reactive Oxygen Species (ROS) | Decreases stability, especially in biological environments. | Oxidative Deboronation | pnas.orgresearchgate.net |
| pH (Aqueous Solution) | Highly influential; stability is often lowest at very acidic or basic pH. The rate depends on the equilibrium between the boronic acid and boronate forms. | Protodeboronation | acs.organdersonsprocesssolutions.com |
| Aryl Substituents | Both electron-donating and electron-withdrawing groups can affect stability through electronic and steric effects, influencing rates of both protodeboronation and oxidation. | Protodeboronation, Oxidative Deboronation | acs.orgnih.gov |
Applications of 3 Boc Amino 4 Methylphenyl Boronic Acid in Complex Molecule Construction
Utility as Building Blocks in Organic Synthesis
The boronic acid group is a cornerstone of modern synthetic chemistry, primarily due to its role in powerful cross-coupling reactions. The presence of the Boc-protected amine and the methyl group on the phenyl ring of (3-Boc-amino-4-methylphenyl)boronic acid allows for the introduction of these specific functionalities into target molecules with precision.
The primary utility of this compound lies in its ability to participate in a variety of catalytic cross-coupling reactions to form new bonds.
Carbon-Carbon (C-C) Bond Formation : The most prominent application for C-C bond formation is the Suzuki-Miyaura coupling . This palladium-catalyzed reaction couples the boronic acid with an organic halide or triflate (e.g., aryl, vinyl, or alkyl). Using this compound, chemists can efficiently synthesize complex biaryl structures, which are prevalent in pharmaceuticals and materials science. acs.orguva.nl
Carbon-Nitrogen (C-N) and Carbon-Oxygen (C-O) Bond Formation : The Chan-Lam coupling provides a powerful method for forging C-N and C-O bonds using a copper catalyst. wikipedia.org This reaction couples the boronic acid with compounds containing N-H or O-H bonds, such as amines, amides, phenols, and alcohols. alfa-chemistry.comorganic-chemistry.org A key advantage of the Chan-Lam coupling is its ability to be performed under mild conditions, often at room temperature and open to the air. wikipedia.org
Carbon-Sulfur (C-S) Bond Formation : The scope of copper-catalyzed cross-coupling reactions has been extended to include the formation of C-S bonds. By reacting an arylboronic acid with a suitable sulfur nucleophile, such as a thiol, this method provides a direct route to aryl sulfides. rsc.org
| Reaction Name | Bond Formed | Catalyst | Coupling Partner | Resulting Structure |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | C-C | Palladium | Aryl/Vinyl Halide (Ar'-X) | Biaryl or Styrene (B11656) derivative |
| Chan-Lam Coupling | C-N | Copper | Amine (R₂NH) | Aryl Amine |
| Chan-Lam Coupling | C-O | Copper | Alcohol/Phenol (R'OH) | Aryl Ether |
| Copper-Catalyzed Thioetherification | C-S | Copper | Thiol (R'SH) | Aryl Sulfide |
Biaryl and oligoarene frameworks are fundamental structural motifs in many functional materials and biologically active compounds. uva.nlmdpi.com The Suzuki-Miyaura coupling is a premier method for constructing these scaffolds, and this compound serves as an ideal building block.
By employing an iterative cross-coupling strategy, complex oligoarenes with well-defined sequences can be synthesized. acs.orgnih.gov This involves a sequential process where a bifunctional molecule (containing both a halide and a protected boronic acid) is coupled with this compound. acs.orgopenalex.org After the coupling step, the protected boronic acid on the newly formed biaryl is deprotected, allowing for another coupling reaction. This iterative process enables the controlled, step-wise elongation of the aromatic system, providing precise control over the final structure. acs.org
The versatility of the Suzuki-Miyaura coupling extends to the formation of unsaturated systems like conjugated dienes and trienes. nih.gov By coupling this compound with a vinyl halide, a substituted styrene derivative is formed. If the coupling partner is a vinylboronate ester that has already been coupled to another vinyl halide (via a Heck-Mizoroki reaction, for example), complex dienes and polyenes can be constructed. nih.gov This methodology allows for the stereoselective synthesis of 1,3-dienes, which are important intermediates in organic synthesis. organic-chemistry.org
Role in the Synthesis of Functionalized Amino Acid Derivatives and Peptidomimetics
Beyond its use in traditional cross-coupling reactions, this compound is a valuable component in the field of peptide chemistry. The presence of the Boc-protected amino group makes it a direct precursor to a non-proteinogenic, or "unnatural," amino acid that can be incorporated into peptide chains to confer novel properties.
The tert-butyloxycarbonyl (Boc) group is a well-established protecting group for the α-amino function of amino acids in peptide synthesis. peptide.com It is stable under the conditions required for peptide bond formation but can be readily removed with moderate acids, such as trifluoroacetic acid (TFA). chempep.compeptide.com This chemical property is the foundation of the "Boc/Bzl" strategy in solid-phase peptide synthesis (SPPS). peptide.combiosynth.com
This compound can be utilized as a complete building block within these synthetic strategies. researchgate.net In SPPS, the synthesis begins with a C-terminal amino acid anchored to a solid resin support. peptide.com The synthesis proceeds by sequentially deprotecting the N-terminal Boc group and then coupling the next Boc-protected amino acid until the desired sequence is complete. peptide.combiosynth.com this compound can be introduced at any position in the peptide chain using standard coupling reagents, similar to any other Boc-protected amino acid. This approach is also applicable to traditional solution-phase peptide synthesis. springernature.com
The incorporation of non-proteinogenic amino acids (NPAAs) is a powerful strategy for creating peptides and peptidomimetics with enhanced properties, such as increased stability against enzymatic degradation, improved potency, and better bioavailability. nih.govresearchgate.net NPAAs expand the chemical diversity available for drug discovery far beyond the 20 standard proteinogenic amino acids. rsc.orgacs.org
This compound serves as a precursor to one such unnatural amino acid. nih.govyoutube.com Its integration into a peptide sequence introduces a unique combination of functionalities that can be used for structural diversification. nih.gov The boronic acid group itself is a key feature; it is known to form reversible covalent bonds with diols and the active site serine residues of proteases. nih.gov This property has been exploited in the design of potent enzyme inhibitors. nih.govrsc.org Peptides containing boronic acids, known as peptide-boronic acids (PBAs), have significant therapeutic potential, with Bortezomib being a notable example of an FDA-approved PBA drug. rsc.org
| Structural Feature | Contribution to Diversification | Potential Application |
|---|---|---|
| Aromatic Ring | Introduces a rigid, planar scaffold; can participate in π-stacking interactions. | Modulating receptor binding and recognition. |
| Boronic Acid Moiety | Acts as a bioisostere for a carboxylic acid; can form reversible covalent bonds with diols or active site residues (e.g., serine). | Design of enzyme inhibitors (e.g., protease inhibitors); development of sensors for saccharides. nih.govnih.gov |
| Methyl Group | Adds steric bulk and lipophilicity. | Fine-tuning binding affinity and pharmacokinetic properties. |
| Amino Group (post-deprotection) | Provides a site for further functionalization or interaction within the peptide structure. | Modifying solubility, charge, and hydrogen bonding capacity. |
Catalytic Roles and Reagent Applications of Boronic Acid Derivatives in Synthesis
Boronic acids and their derivatives are foundational to many synthetic transformations due to their dual capacity to act as both catalysts and reagents. nih.gov Organoboron acids are stable, organic-soluble Lewis acids that can catalyze a variety of chemical reactions. nih.gov Their catalytic activity typically relies on the Lewis acidity of the trivalent boron, which allows for the reversible formation of covalent bonds with oxygen-containing functional groups, thereby activating them for subsequent reactions. nih.gov
Aminoboronic acids, a subclass to which this compound belongs, show significant promise as bifunctional organic catalysts. acs.orgnih.gov The presence of both a Lewis acidic boron center and a basic amino group allows them to facilitate complex transformations such as direct amide formation and aldol (B89426) reactions. acs.orgnih.gov
The most prominent application of arylboronic acids is as reagents in transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. nih.govnbinno.com This reaction is a cornerstone of modern synthesis, enabling the formation of carbon-carbon bonds to assemble complex molecular scaffolds. nbinno.com In this context, the organic residue from the boronic acid is transferred to the transition metal catalyst in a key step known as transmetalation. nih.gov The stability, low toxicity, and versatile reactivity of boronic acids make them indispensable intermediates in the synthesis of pharmaceuticals and advanced materials. nih.govnbinno.com
| Application Type | Reaction | Role of Boronic Acid Derivative | Reference |
|---|---|---|---|
| Reagent | Suzuki-Miyaura Coupling | Source of organic group for C-C bond formation. | nih.govnbinno.com |
| Catalyst | Amide Bond Formation | Lewis acid activation of carboxylic acids. | nih.govacs.org |
| Catalyst | Aldol Reactions | Facilitates in situ boronate enolate formation. | acs.orgnih.gov |
| Reagent | Chan-Lam Coupling | Source of aryl group for C-N or C-O bond formation. | nih.gov |
| Catalyst | Dehydration/Condensation Reactions | Lewis acid catalyst for multicomponent reactions. | nih.gov |
Contributions to Heterocyclic Compound Synthesis
Arylboronic acids are pivotal starting materials and intermediates in the synthesis of a vast array of heterocyclic compounds, including those that incorporate the boron atom into the ring system and those where the boronic acid moiety facilitates the construction of the scaffold before being removed. nih.govaablocks.com
A primary strategy for synthesizing boron-containing heterocycles is the cyclocondensation of arylboronic acids with reagents containing two nucleophilic groups. aablocks.com This approach provides direct access to stable heterocyclic systems where the boron atom is an integral part of the ring structure. These reactions often proceed in high yield and can be performed under mild, or even solvent-free, conditions. aablocks.com For example, the reaction of an arylboronic acid with a 1,2-diamine or a 2-aminobenzamide (B116534) leads to the formation of diazaboroles and diazaborininones, respectively. aablocks.com These boron-containing heterocycles are of interest due to their unique electronic properties and potential applications in materials science and medicinal chemistry. aablocks.comresearchgate.net
| Boronic Acid Precursor | Reactant | Resulting Boron Heterocycle | Reference |
|---|---|---|---|
| Arylboronic Acid | 1,2-Diaminobenzene | 1,3,2-Benzodiazaborole | aablocks.com |
| Arylboronic Acid | 2-Aminobenzamide | Benzo[d] nih.govnbinno.comaablocks.comdiazaborinin-4(1H)-one | aablocks.com |
| 2-Aminophenylboronic Acid | Isocyanate | Benzo-fused 4-Borauracil | aablocks.com |
| Arylboronic Acid | L-Phenylalanine and Salicylaldehyde | Cyclic Boramide | aablocks.com |
Beyond forming heterocycles that contain boron, arylboronic acids are invaluable intermediates for synthesizing a wide range of all-carbon or other heteroatom-containing ring systems. nih.gov Their utility in palladium-catalyzed cross-coupling reactions allows for the strategic introduction of aryl groups during the construction of complex heterocyclic cores such as pyridinyl, pyrrolyl, and indolyl derivatives. nih.gov
The dual functionality of aminophenylboronic acids, such as the subject compound, makes them particularly versatile building blocks. nbinno.com The Boc-protected amino group can be deprotected and modified, while the boronic acid moiety can participate in coupling reactions. This allows for a stepwise and controlled approach to building molecular complexity, enabling access to a broad spectrum of heterocyclic scaffolds. For instance, the boronic acid can first be used in a Suzuki coupling to form a biaryl system, after which the amino group can be unmasked to participate in a cyclization reaction to close a heterocyclic ring. This flexibility is crucial for creating libraries of complex molecules for drug discovery and other applications. nbinno.commdpi.com
| Heterocyclic Scaffold | Synthetic Strategy | Role of Boronic Acid | Reference |
|---|---|---|---|
| Biaryl-fused heterocycles | Suzuki coupling followed by intramolecular cyclization. | Intermediate for C-C bond formation. | nih.govnbinno.com |
| Pyridinyl derivatives | Suzuki coupling with a halogenated pyridine. | Arylating reagent. | nih.gov |
| Pyrrolyl derivatives | Suzuki coupling with a halogenated pyrrole. | Arylating reagent. | nih.gov |
| Indolyl derivatives | Suzuki coupling followed by Fischer or Larock indole (B1671886) synthesis. | Intermediate for scaffold construction. | nih.gov |
| Quinazolinones | Condensation and cyclization reactions. | Component in multi-step synthesis. | nih.gov |
Advanced Analytical Characterization Techniques for 3 Boc Amino 4 Methylphenyl Boronic Acid and Its Derivatives
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of (3-Boc-amino-4-methylphenyl)boronic acid. These methods probe the molecule at an atomic level, providing detailed information about its connectivity and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F)
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. A multi-nuclear approach provides a complete picture of the compound's architecture.
¹H and ¹³C NMR: Proton and carbon-13 NMR are fundamental for mapping the carbon-hydrogen framework. For this compound, specific resonances confirm the presence and connectivity of the aromatic ring, the methyl group, and the tert-butoxycarbonyl (Boc) protecting group. The chemical shifts are influenced by the electronic effects of the boronic acid and the Boc-amino substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Boc -C(CH₃)₃ | ~1.5 (singlet, 9H) | ~28.5 |
| Boc -C(CH₃)₃ | Not Applicable | ~80.0 |
| Ar-CH₃ | ~2.2 (singlet, 3H) | ~17.0 |
| Aromatic C-H | ~7.2-7.8 (multiplet, 3H) | ~115-140 |
| Aromatic C-B | Not Applicable | ~130 (broad) |
| Aromatic C-N | Not Applicable | ~140 |
| Aromatic C-CH₃ | Not Applicable | ~135 |
| Boc C=O | Not Applicable | ~153 |
| Amine N-H | ~8.0 (singlet, 1H) | Not Applicable |
| Boronic Acid B(OH)₂ | ~8.2 (broad singlet, 2H) | Not Applicable |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions. rsc.orgmdpi.com
¹¹B NMR: Boron-11 NMR is particularly diagnostic for organoboron compounds. The chemical shift of the ¹¹B nucleus is highly sensitive to the hybridization and coordination number of the boron atom. For this compound, the trigonal planar (sp²) boron center typically exhibits a broad resonance in the range of +28 to +33 ppm relative to BF₃·OEt₂. sdsu.edu Upon interaction with Lewis bases (like diols or certain solvents) to form a tetrahedral (sp³) boronate species, the ¹¹B signal shifts significantly upfield to a range of +5 to +15 ppm. nsf.gov This technique is invaluable for studying the reactivity and complexation of the boronic acid moiety. nsf.govacs.org
¹⁹F NMR: For fluorinated derivatives of this compound, ¹⁹F NMR offers exceptional sensitivity and a wide chemical shift range. The fluorine nucleus is a sensitive probe of the local electronic environment. Changes in the ¹⁹F chemical shift can be used to monitor reactions, assess the electronic nature of substituents on the aromatic ring, and study interactions, such as the binding of the boronic acid to diols.
Mass Spectrometry (MS) in Organoboron Compound Analysis (e.g., HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a compound by measuring its mass with very high accuracy (typically to within 5 ppm). This allows for the confident assignment of a molecular formula.
For this compound (C₁₂H₁₈BNO₄), HRMS can verify its elemental composition by providing an experimental mass that closely matches the theoretical exact mass. A key feature in the mass spectra of organoboron compounds is the characteristic isotopic pattern arising from the two stable isotopes of boron, ¹⁰B (19.9% natural abundance) and ¹¹B (80.1% abundance). This results in a distinctive M+1 peak with an intensity ratio that is a hallmark of boron-containing molecules, aiding in their identification.
Table 2: Theoretical Exact Mass for HRMS Analysis
| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |
| [M+H]⁺ | C₁₂H₁₉¹¹BNO₄⁺ | 252.1398 |
| [M+Na]⁺ | C₁₂H₁₈¹¹BNO₄Na⁺ | 274.1217 |
| [M-H₂O+H]⁺ | C₁₂H₁₇¹¹BNO₃⁺ | 234.1296 |
Chromatographic Separation and Purity Assessment
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, thereby enabling accurate purity assessment.
High-Performance Liquid Chromatography (HPLC) for Boronic Acid Derivatives
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique for assessing the purity of boronic acid derivatives. waters.comwaters.com A typical setup involves a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with acidic or basic modifiers to improve peak shape and retention. waters.comsielc.com
The retention of boronic acids can be challenging due to their polarity. researchgate.net Method development often involves screening different columns and mobile phase conditions (e.g., pH, organic modifier) to achieve optimal separation from potential impurities. waters.comwaters.com Low pH conditions generally lead to better retention for many boronic acids. waters.com
Challenges in Analyzing Reactive Intermediates
The analysis of arylboronic acids and their derivatives, such as pinacol (B44631) esters, by RP-HPLC is complicated by their inherent reactivity. americanpharmaceuticalreview.com A significant challenge is the on-column hydrolysis of boronate esters back to the more polar boronic acid, or the interaction of the boronic acid with the silica (B1680970) support of the column. researchgate.netnih.gov This can lead to peak tailing, poor reproducibility, and inaccurate quantification. americanpharmaceuticalreview.com
Several strategies have been developed to mitigate these issues:
Use of specialized columns: Columns with low silanol (B1196071) activity or those based on hybrid particle technology can reduce unwanted interactions with the boronic acid group.
Aprotic Sample Diluents: Preparing samples in aprotic solvents like acetonitrile instead of aqueous mixtures can prevent premature hydrolysis before injection. researchgate.net
Mobile Phase Control: For highly reactive esters, using a high-pH mobile phase can sometimes stabilize the compound during analysis, although this may compromise the retention of the resulting polar boronic acid. In such cases, ion-pairing reagents may be added to retain the acid impurity. americanpharmaceuticalreview.comnih.gov
Boc-Group Stability: The Boc protecting group itself can be labile under acidic conditions, such as when trifluoroacetic acid (TFA) is used as a mobile phase modifier, potentially leading to on-column deprotection. researchgate.net
Advanced Techniques for Total Boron Quantification and Speciation in Research Samples
Beyond structural and purity analysis, it is sometimes necessary to determine the total boron content in a sample or to identify the different forms (species) in which boron is present.
For total boron quantification , highly sensitive elemental analysis techniques are employed. Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are the methods of choice. nih.govdergipark.org.tr These techniques can accurately measure boron concentrations down to parts-per-billion (ppb) levels. Analysis requires the complete digestion of the sample, typically using strong acids, to convert all boron species into a simple borate (B1201080) form for measurement. nih.gov Care must be taken to avoid contamination from borosilicate glassware during sample preparation. chromforum.org
Boron speciation refers to the analytical activity of identifying and quantifying the different chemical forms of boron in a sample. In the context of this compound, this could involve distinguishing between the free boronic acid, its dehydrated trimeric form (a boroxine), and any boronate ester derivatives or complexes. Hyphenated techniques, such as coupling HPLC with an ICP-MS detector (LC-ICP-MS), are powerful tools for speciation. The HPLC separates the different boron-containing compounds, and the ICP-MS provides sensitive, element-specific detection and quantification for each separated species. ¹¹B NMR is also a valuable tool for speciation in solution, as the distinct chemical shifts for sp² and sp³ boron allow for the differentiation and relative quantification of various boron species in a sample. nsf.gov
Inductively Coupled Plasma Atomic/Optical Emission Spectrometry (ICP-AES/OES)
ICP-AES (also known as ICP-OES) is a well-established technique for the elemental analysis of a wide range of samples. In this method, the sample is introduced into an argon plasma, which excites the atoms of the elements present. As these excited atoms return to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample.
For the analysis of this compound, ICP-OES is particularly useful for the accurate determination of the total boron content. This is a critical parameter for verifying the stoichiometry and purity of the compound. The sample is typically digested using a suitable acid mixture, often in a closed-vessel microwave system to ensure complete dissolution and prevent the loss of volatile boron species, before introduction into the plasma.
Interactive Table: Typical Performance of ICP-OES for Boron Determination
| Parameter | Typical Value | Reference |
| Wavelength (nm) | 249.773 | researchgate.net |
| Limit of Detection (LOD) | 0.005 - 1.24 mg/L | uii.ac.idresearchgate.net |
| Limit of Quantitation (LOQ) | 0.01 - 4.13 mg/L | uii.ac.idresearchgate.net |
| Linearity (R²) | > 0.999 | uii.ac.id |
| Precision (%RSD) | < 5% | uii.ac.idresearchgate.net |
| Accuracy (% Recovery) | 95 - 105% | uii.ac.id |
One of the challenges in the analysis of organoboron compounds is the potential for spectral interferences from the sample matrix. researchgate.net However, modern ICP-OES instruments with high-resolution optics can effectively mitigate these interferences, ensuring accurate quantification of boron.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
ICP-MS is a more sensitive technique compared to ICP-AES/OES and is the preferred method for the determination of trace and ultra-trace elemental impurities. numberanalytics.com In ICP-MS, the argon plasma ionizes the atoms from the sample. These ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.
In the context of this compound and its derivatives, ICP-MS is invaluable for detecting and quantifying metallic impurities that may be introduced during the synthesis process. For instance, derivatives of this compound are often prepared via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov Consequently, residual palladium in the final product is a major concern, and ICP-MS provides the necessary sensitivity to quantify it at the parts-per-million (ppm) to parts-per-billion (ppb) levels.
The significantly lower detection limits of ICP-MS make it superior for trace element analysis. rsc.org A comparison of typical detection limits for ICP-OES and ICP-MS for relevant elements is provided in the following table.
Interactive Table: Comparison of Typical Detection Limits (in µg/L or ppb) for ICP-OES and ICP-MS
| Element | ICP-OES (µg/L) | ICP-MS (µg/L) | Reference |
| Boron (B) | 5 - 10 | 0.1 - 1 | researchgate.net |
| Palladium (Pd) | 10 - 50 | 0.001 - 0.01 | nih.gov |
| Iron (Fe) | 1 - 10 | 0.01 - 0.1 | researchgate.net |
| Copper (Cu) | 1 - 10 | 0.005 - 0.05 | researchgate.net |
| Zinc (Zn) | 1 - 10 | 0.01 - 0.1 | researchgate.net |
Sample preparation for ICP-MS analysis of this compound is similar to that for ICP-OES, involving acid digestion to break down the organic matrix. It is crucial to use high-purity reagents and clean labware to avoid contamination, which can be a significant issue at the ultra-trace levels measured by ICP-MS. nih.gov The accuracy and precision of ICP-MS for trace element analysis are excellent, with relative standard deviations typically below 5%.
In a study on the quantification of residual palladium in reaction products, ICP-MS was successfully used to determine palladium levels at various stages of purification, demonstrating its utility in process chemistry and quality control of complex organic molecules. nih.gov
Emerging Research Directions and Future Outlook for 3 Boc Amino 4 Methylphenyl Boronic Acid Chemistry
Innovations in Protecting Group Strategies for Aminoarylboronic Acids
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, including for aminoarylboronic acids. wikipedia.org Its popularity stems from its stability under a variety of reaction conditions, particularly those that are nucleophilic or basic, and the ease with which it can be removed using mild acidic conditions, such as with trifluoroacetic acid (TFA). wikipedia.orgorganic-chemistry.org This strategy allows for the selective modification of other parts of the molecule while the amino group remains inert. organic-chemistry.org The protection process itself is flexible, typically involving the reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk
However, the advancement of complex molecular synthesis necessitates the development of more sophisticated protecting group strategies. A key innovation is the concept of "boron-masking," where the boronyl group (B(OH)₂) itself is protected. pharm.or.jp This strategy is crucial for performing reactions like Suzuki-Miyaura coupling or Buchwald-Hartwig amination on other parts of the molecule, as the free boronyl group would otherwise react under these conditions. pharm.or.jp This dual-protection approach—masking both the amino and boronic acid functionalities—expands the synthetic utility of bifunctional molecules like (3-Boc-amino-4-methylphenyl)boronic acid, enabling more complex and sequential transformations.
| Protecting Group | Target Functionality | Typical Reagent | Key Advantages |
| Boc (tert-butyloxycarbonyl) | Amino Group (-NH₂) | Di-tert-butyl dicarbonate (Boc₂O) | Stable to bases and nucleophiles; easily removed with mild acid. organic-chemistry.org |
| Boron-Masking Groups | Boronyl Group (-B(OH)₂) | Various (e.g., specific diols) | Allows functionalization of the molecule while preserving the reactive boronyl site for later use. pharm.or.jp |
Development of Asymmetric Synthetic Routes to Chiral Boron-Containing Compounds
The synthesis of enantioenriched organoboron compounds, where the boron atom is attached to a stereogenic carbon, is a significant objective in modern organic chemistry. nih.gov These chiral molecules are highly valuable as they serve as versatile precursors to a wide array of other important chiral compounds, including alcohols and amines. nih.gov The development of catalytic asymmetric methods is crucial for accessing these structures efficiently and with high stereocontrol. su.se
Several powerful strategies have emerged for the catalytic asymmetric synthesis of chiral boronic esters. nih.gov One notable method is the copper-catalyzed conjugate boration of β-substituted cyclic enones, which produces enantiomerically enriched tertiary organoboronates. nih.gov Another significant advancement is the use of dirhodium-catalyzed B–H bond insertion reactions, which can construct chiral propargylic boron compounds from alkynyl carbenes and borane (B79455) adducts with excellent enantioselectivity. acs.org Furthermore, rhodium-catalyzed asymmetric hydroboration, often directed by a nearby functional group like an oxime or phosphonate, provides reliable access to chiral tertiary boronic esters from trisubstituted alkenes. nih.govacs.org These methods represent a significant leap forward, providing access to complex chiral building blocks that were previously difficult to synthesize. nih.govnih.gov
| Asymmetric Method | Catalyst System | Substrate Type | Key Feature |
| Conjugate Boration | Copper (Cu) complex nih.gov | β-substituted cyclic enones | Creates enantiomerically enriched tertiary organoboronates. nih.gov |
| B-H Bond Insertion | Dirhodium (Rh₂) complex acs.org | Alkynyl-substituted carbenes | Synthesizes chiral propargylic boron compounds with high enantioselectivity. acs.org |
| Directed Hydroboration | Rhodium (Rh) with chiral ligands nih.govacs.org | Trisubstituted alkenes with directing groups | Functional group directs the boron addition, enabling high regio- and stereocontrol. nih.gov |
| Stereoconvergent Coupling | Chiral Nickel (Ni) catalyst nih.gov | Racemic α-haloboranes | Couples racemic starting materials with organozinc reagents to form a single enantiomer of the product. nih.gov |
Exploration of Novel Reactivity Patterns and Catalytic Transformations
Arylboronic acids are no longer viewed solely as reagents for cross-coupling reactions; they are increasingly recognized as potent catalysts in their own right. rsc.org This field, known as boronic acid catalysis (BAC), leverages the Lewis acidity of the boron atom and its ability to form reversible covalent bonds with hydroxyl groups. rsc.orgresearchgate.net This interaction can activate alcohols and carboxylic acids toward a variety of transformations under mild conditions, avoiding the need for wasteful stoichiometric activators. researchgate.net
Recent research has uncovered a wide range of catalytic applications for boronic acids. They have been shown to catalyze dehydrative reactions, such as the C-alkylation and allylation of benzylic alcohols, by promoting the formation of carbocation intermediates. nih.govacs.org In these cases, a boronic acid, sometimes in combination with an additive like oxalic acid, can act as a potent Brønsted acid catalyst. acs.org Furthermore, boronic acids can catalyze acylation reactions, including the formation of amides and esters, as well as cycloaddition reactions. researchgate.netnih.gov The development of new boron-based reagents and transition-metal-catalyzed reactions, such as silaboration and carboboration, continues to expand the synthetic toolkit for creating novel carbon-boron bonds. pharm.or.jp
Interdisciplinary Research Integrating Computational Chemistry and Experimental Design
The synergy between computational chemistry and experimental design has become a powerful driver of innovation in boronic acid research. aip.org Quantum chemistry methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the complex reactivity of organoboron compounds. rsc.orglodz.pl These computational tools allow researchers to investigate reaction mechanisms, predict the stability of intermediates and transition states, and understand the origins of stereoselectivity in asymmetric reactions. researchgate.netrsc.org
For instance, DFT calculations have been used to explore the reaction pathways between boronic acids and diols, providing insights that are critical for the design of sensors. rsc.org Computational studies have also been employed to determine important physicochemical properties, such as the pKa of arylboronic acids, which is crucial for their application in medicinal and materials chemistry. mdpi.com By modeling the thermodynamics of reactions, such as boroxine (B1236090) formation from boronic acid monomers, researchers can predict the stability and behavior of these compounds under various conditions. nih.govacs.org This predictive power accelerates the experimental design process, enabling a more rational approach to developing new catalysts, reactions, and materials. aip.org
Applications in Dynamic Covalent Chemistry and Responsive Materials
The reversible reaction between boronic acids and diols to form boronate esters is a cornerstone of dynamic covalent chemistry (DCvC). nih.govrsc.org This dynamic bond, which can be cleaved and reformed in response to external stimuli, allows for the creation of "smart" materials with tunable and responsive properties. mdpi.comrsc.org The equilibrium of boronate ester formation is sensitive to pH, the presence of competing diols (like glucose), and reactive oxygen species (ROS), making these materials highly adaptable for biological and environmental applications. rsc.orgrsc.orgacs.org
This chemistry has been extensively applied to the development of responsive polymers and hydrogels. nih.gov For example, boronic acid-functionalized materials can be designed as glucose sensors or as self-regulated drug delivery systems that release therapeutics like insulin (B600854) in response to changing sugar levels. nih.govmdpi.com The self-healing capability of materials cross-linked with dynamic boronate esters is another major area of interest. rsc.org These materials can autonomously repair damage, extending their lifespan and functionality. mdpi.com Furthermore, dynamic covalent boronate chemistry is being used to create adaptable platforms for gene delivery and to design hydrogels with long-term stability for biomedical applications. acs.orgnih.govrsc.org
| Application Area | Stimulus | Underlying Chemistry | Example |
| Drug Delivery | pH, Glucose, ATP, ROS acs.orgmdpi.com | Reversible boronate ester formation/cleavage | Glucose-responsive polymers for insulin release. nih.gov |
| Self-Healing Materials | pH, Temperature, Water rsc.orgmdpi.com | Dynamic covalent exchange of boronate esters | Reprocessable and self-healing cross-linked polymers. mdpi.com |
| Sensing | Saccharides, Diols nih.gov | Competitive binding leading to a detectable signal | Fluorescent sensors for glucose detection. |
| Gene Delivery | pH acs.orgnih.gov | pH-sensitive disassembly of polyplexes | Dynamic polyboronates that complex with pDNA and release it in acidic endosomes. acs.org |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Trifluoroacetic acid (TFA) |
| Di-tert-butyl dicarbonate (Boc₂O) |
| Bis(pinacolato)diboron (B136004) |
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing (3-Boc-amino-4-methylphenyl)boronic acid to ensure purity and yield?
- Methodological Answer : Synthesis typically involves protecting the amine group with a Boc (tert-butoxycarbonyl) moiety to prevent unwanted side reactions during boronic acid formation. Protodeboronation of alkyl boronic esters or cross-coupling reactions (e.g., Suzuki-Miyaura) are common strategies. Critical steps include optimizing reaction pH to avoid premature deprotection and using anhydrous conditions to minimize hydrolysis. Post-synthesis, purification via column chromatography or recrystallization is essential to remove unreacted precursors or boroxine byproducts formed via trimerization .
Q. How can researchers overcome challenges in purifying this compound due to its reactivity?
- Methodological Answer : Boronic acids often form cyclic trimers (boroxines) under dehydrating conditions, complicating purification. To mitigate this:
- Derivatize the boronic acid into stable esters (e.g., pinacol esters) using diols like pinacol, which prevents trimerization and simplifies isolation .
- Use reverse-phase chromatography with buffered aqueous-organic mobile phases to stabilize the boronic acid during purification .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- MALDI-MS : Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) with 2,5-dihydroxybenzoic acid (DHB) as both matrix and derivatizing agent prevents boroxine formation and enables accurate mass determination .
- LC-MS/MS : For trace impurity analysis, LC-MS/MS in Multiple Reaction Monitoring (MRM) mode detects underivatized boronic acids at sub-ppm levels .
- ¹¹B NMR : Provides direct evidence of boronic acid structure and monitors pH-dependent speciation (e.g., trigonal vs. tetrahedral boron) .
Advanced Research Questions
Q. How can this compound be integrated into experimental designs for targeted drug delivery?
- Methodological Answer : This compound’s boronic acid moiety can bind to glycoproteins overexpressed on cancer cell surfaces (e.g., sialic acid residues). Strategies include:
- Conjugating the boronic acid to liposomes or polymeric nanoparticles to enhance cellular uptake via glycoprotein-mediated endocytosis .
- Designing prodrugs where the Boc-protected amine is enzymatically cleaved in vivo to release active drug payloads .
- Computational docking studies to predict binding affinities with target proteins (e.g., proteasomes or tubulin) .
Q. How should researchers address contradictory data on boronic acid selectivity in glycoprotein capture experiments?
- Methodological Answer : Selectivity discrepancies often arise from non-specific secondary interactions (e.g., hydrophobic or electrostatic forces). To resolve contradictions:
- Buffer Optimization : Use high-pH borate buffers (pH 8.5–9.5) to enhance diol-binding specificity while minimizing ionic interference .
- Surface Engineering : Immobilize the boronic acid on carboxymethyl dextran-coated substrates to reduce non-specific protein adsorption .
- Competitive Elution : Apply sorbitol or fructose solutions to displace weakly bound non-glycosylated proteins .
Q. What experimental conditions optimize the use of this compound in glycoprotein enrichment for proteomic studies?
- Methodological Answer : Key parameters include:
- pH and Ionic Strength : Maintain pH 8.5–9.0 with 50–100 mM ammonium bicarbonate to stabilize boronate-diol ester formation .
- Temperature : Perform binding at 4°C to slow dissociation kinetics and improve capture efficiency .
- Elution Strategy : Use 100 mM Tris-borate (pH 6.0) with 0.5 M NaCl to disrupt boronate complexes without denaturing proteins .
Q. How does the structural modification of this compound influence its thermal stability for material science applications?
- Methodological Answer : Thermal stability is critical for flame-retardant or polymer applications. Factors include:
- Substituent Effects : Electron-withdrawing groups (e.g., Boc) increase thermal decomposition temperatures by stabilizing the boronic acid via resonance .
- Trimerization : Boroxine formation at high temperatures (>150°C) can be monitored via thermogravimetric analysis (TGA) to assess degradation pathways .
Methodological Case Studies
Q. How can kinetic parameters (kon/koff) of this compound binding to diols be quantified?
- Case Study : Stopped-flow fluorescence spectroscopy measures binding kinetics in milliseconds. For example:
- Prepare a 10 µM boronic acid solution in pH 8.5 buffer.
- Rapidly mix with varying diol concentrations (0–50 mM) and monitor fluorescence quenching.
- Fit data to a pseudo-first-order model to derive kon (e.g., fructose: kon ~ 10³ M⁻¹s⁻¹) and koff .
Q. What strategies enable boronic acid catalysis (BAC) using this compound in organic synthesis?
- Case Study : BAC exploits reversible diol binding to activate hydroxyl groups. Applications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
